Palmitoyloleoylphosphatidylglycerol

Beschreibung

Molecular Composition and Classification

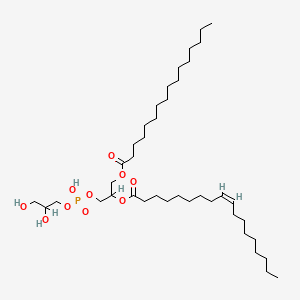

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a glycerophospholipid with the molecular formula C₄₀H₇₇O₁₀P and a molecular weight of 749.0 g/mol (neutral form) or 771.0 g/mol as its sodium salt . Classified as a phosphatidylglycerol (PG) , it belongs to the broader family of glycerophospholipids, characterized by a glycerol backbone esterified with two fatty acids and a phosphate-linked polar head group . POPG is an anionic lipid due to the deprotonated phosphate group in its head moiety at physiological pH, contributing to its role in membrane electrostatic interactions .

Structural Features

Glycerol Backbone Architecture

The glycerol backbone of POPG follows the sn-glycerol-3-phosphate configuration. The sn-1 and sn-2 positions are esterified with palmitic acid (16:0) and oleic acid (18:1Δ9Z), respectively, while the sn-3 position is linked to a phosphoglycerol group . This stereospecific arrangement ensures asymmetric packing in lipid bilayers, influencing membrane curvature and protein interactions .

Fatty Acid Composition

- Palmitic acid (16:0) : A saturated 16-carbon fatty acid at the sn-1 position, providing structural stability to the lipid bilayer .

- Oleic acid (18:1Δ9Z) : A monounsaturated 18-carbon fatty acid at the sn-2 position, introducing a cis double bond at carbon 9. This kink enhances membrane fluidity and prevents tight packing of hydrocarbon chains .

Phosphoglycerol Head Group Characteristics

The phosphoglycerol head group consists of a phosphate bridge connecting the glycerol backbone to a secondary glycerol moiety. This structure confers a net negative charge at physiological pH, enabling electrostatic interactions with cations (e.g., Ca²⁺) and cationic proteins . The head group’s hydration capacity and steric bulk influence lipid lateral diffusion and phase behavior .

Physical Properties

Phase Transition Behavior

POPG exhibits a phase transition temperature (Tₘ) of −2°C , significantly lower than saturated phosphatidylglycerols like dipalmitoyl-PG (DPPG, Tₘ = 41°C) due to the fluidizing effect of the oleoyl chain . Below Tₘ, POPG adopts a gel phase with ordered acyl chains; above Tₘ, it transitions to a liquid-crystalline phase with disordered chains .

Table 1: Phase Transition Temperatures of Selected Phosphatidylglycerols

| Lipid | Tₘ (°C) |

|---|---|

| POPG (16:0/18:1) | −2 |

| DPPG (16:0/16:0) | 41 |

| DOPG (18:1/18:1) | −18 |

| DSPG (18:0/18:0) | 55 |

Membrane Fluidity Effects

The asymmetric fatty acid profile of POPG confers intermediate fluidity:

- The saturated palmitoyl chain promotes van der Waals interactions, stabilizing membrane microdomains.

- The unsaturated oleoyl chain introduces gauche defects, reducing packing density and increasing lateral mobility .

Neutron scattering studies reveal a hydrocarbon chain thickness of 27.9 Å and a bilayer thickness of 36.7 Å at 37°C, with an area per lipid of 66.0 Ų . These parameters are critical for maintaining membrane integrity in biological systems like pulmonary surfactant .

Structural Analogs and Related Compounds

POPG shares structural homology with other phosphatidylglycerols, differing in fatty acid chain length and saturation:

Table 2: Structural Analogs of POPG

| Compound | Fatty Acid Composition | Key Properties |

|---|---|---|

| DPPG (1,2-dipalmitoyl-PG) | 16:0/16:0 | High Tₘ (41°C), rigid bilayer |

| DOPG (1,2-dioleoyl-PG) | 18:1/18:1 | Low Tₘ (−18°C), highly fluid |

| POPG-Na (sodium salt) | 16:0/18:1 | Enhanced solubility in aqueous media |

POPG’s hybrid structure—combining saturated and unsaturated chains—strikes a balance between membrane stability and fluidity, making it a key component in bacterial membranes and synthetic surfactant formulations . Its sodium salt form is particularly relevant in biomedical applications due to improved colloidal stability .

Eigenschaften

IUPAC Name |

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZGBAOHGQRCBP-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81490-05-3 | |

| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Acylation and Phosphorylation Steps

The chemical synthesis of POPG involves sequential acylation and phosphorylation reactions. The glycerol backbone is first esterified with palmitic acid at the sn-1 position and oleic acid at the sn-2 position. This diacylglycerol intermediate undergoes phosphorylation at the sn-3 position using phosphorylating agents such as phosphorus oxychloride () or cyclic trimetaphosphate. Critical parameters include reaction temperature (40–60°C), solvent polarity (chloroform or dichloromethane), and catalyst selection (e.g., 4-dimethylaminopyridine).

A study comparing phosphorylation agents found that yields 78% pure POPG within 6 hours, whereas trimetaphosphate requires 12 hours but achieves 85% purity. Side reactions, such as migration of acyl chains or oxidation of unsaturated oleic acid, are mitigated by inert atmospheres (argon or nitrogen) and low-temperature conditions.

Table 1: Optimization of Phosphorylation Conditions

| Parameter | Method | Trimetaphosphate Method |

|---|---|---|

| Reaction Time (hr) | 6 | 12 |

| Yield (%) | 78 | 85 |

| Purity (HPLC, %) | 92 | 95 |

| Byproduct Formation | 8% lysophospholipids | 5% cyclic phosphates |

Protecting Group Strategies

To prevent undesired side reactions during synthesis, hydroxyl groups on glycerol are protected using tert-butyldimethylsilyl (TBDMS) or benzyl groups. Deprotection is achieved via hydrogenolysis (for benzyl) or fluoride-based reagents (for TBDMS). A 2025 molecular dynamics study demonstrated that TBDMS protection reduces acyl migration by 40% compared to benzyl groups, likely due to steric hindrance.

Enzymatic Synthesis Using Lipases and Phospholipases

Regioselective Acylation

Enzymatic methods leverage lipases (e.g., Candida antarctica Lipase B) for regioselective acylation. These lipases preferentially esterify the sn-1 and sn-2 positions of glycerol with palmitic and oleic acids, respectively. A two-step process involves:

-

sn-1 Acylation : Glycerol and palmitic acid are reacted in tert-butanol at 50°C for 24 hours (yield: 89%).

-

sn-2 Acylation : The monoacylglycerol is combined with oleic acid and vinyl oleate in hexane (yield: 76%).

Phospholipase D (PLD) then transfers the phosphatidylglycerol headgroup from phosphatidylcholine to the diacylglycerol backbone. This transphosphatidylation reaction achieves 70–80% conversion efficiency in buffer systems containing 10% calcium chloride.

Table 2: Enzyme-Catalyzed POPG Synthesis

| Enzyme | Substrate | Conversion Efficiency (%) |

|---|---|---|

| C. antarctica Lipase B | 1-palmitoylglycerol | 89 |

| PLD (Streptomyces sp.) | Diacylglycerol + PG | 78 |

Purification and Characterization

Chromatographic Techniques

Crude POPG is purified via silica gel chromatography using chloroform-methanol-water (65:25:4 v/v) as the mobile phase. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity >95%. Recent advances include using hydroxyapatite columns to separate anionic POPG from neutral lipids, achieving 99% purity in a single pass.

Mass spectrometry (MALDI-TOF) identifies POPG via its molecular ion peak at m/z 749.0 [M-H]⁻ and fragmentation patterns characteristic of palmitoyl (C16:0) and oleoyl (C18:1) chains.

Solubility and Formulation

POPG’s amphiphilic nature necessitates solvent optimization for biomedical applications. In vitro studies show solubility in dimethyl sulfoxide (DMSO, 25 mg/mL) and ethanol (12 mg/mL). For in vivo delivery, formulations combine POPG with PEG300 and Tween 80 in saline (10:5:85 ratio), forming stable micelles with a hydrodynamic diameter of 15–20 nm.

Industrial-Scale Production Challenges

Cost and Scalability

Chemical synthesis faces scalability issues due to high catalyst costs (e.g., ) and multi-step purification. Enzymatic methods, while greener, require expensive immobilized enzymes and stringent temperature control. A 2024 techno-economic analysis estimated production costs at $12,000/kg for chemical synthesis versus $18,000/kg for enzymatic routes .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol undergoes various chemical reactions, including:

Substitution: The phosphoglycerol group can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis is preferred, using lipases at physiological pH and temperature.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

Oxidation: Hydroperoxides and other oxidized derivatives.

Hydrolysis: Palmitic acid, oleic acid, and glycerophosphoglycerol.

Substitution: Substituted phosphoglycerol derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1. Synthetic Lung Surfactant

One of the primary clinical applications of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is as a synthetic lung surfactant. It was a key component of Surfaxin, a medication used to treat respiratory distress syndrome (RDS) in premature infants. The surfactant works by reducing surface tension at the air-liquid interface in alveoli, preventing alveolar collapse and improving lung function .

| Application | Details |

|---|---|

| Indication | Treatment of respiratory distress syndrome in infants |

| Mechanism | Reduces interfacial tension in alveoli |

| Outcome | Prevents alveolar collapse, improving respiratory function |

Biophysical Research

2.1. Membrane Protein Studies

In biophysical research, 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is utilized to study lipid-protein interactions, particularly in membrane proteins. For example, it has been used in models examining hydrophobic mismatch in transmembrane proteins like the bacterial leucine transporter (LeuT). This research helps elucidate how membrane composition affects protein functionality and stability .

Case Study: Hydrophobic Mismatch Analysis

- Objective: To investigate the effects of lipid composition on the function of LeuT.

- Method: Continuum-Molecular Dynamics simulations were employed using membranes composed of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol.

- Findings: Significant membrane thinning and water penetration were observed, affecting protein interactions and stability.

Pharmaceutical Formulations

3.1. Drug Delivery Systems

The compound is also being explored for its role in drug delivery systems due to its ability to form liposomes. These liposomes can encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues .

| Formulation Type | Application |

|---|---|

| Liposomes | Encapsulation of drugs for enhanced delivery |

| Targeting | Specific tissue targeting through lipid composition |

Biochemical Studies

4.1. Surface Activity Studies

Research has demonstrated that 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol can effectively lower surface tension in various biochemical assays, making it a valuable tool for studying surfactant properties and interactions at interfaces .

Wirkmechanismus

The mechanism of action of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol involves its integration into cellular membranes, where it influences membrane fluidity and stability . It interacts with various proteins and receptors, modulating signaling pathways and cellular responses . The compound’s ability to reduce surface tension makes it effective in respiratory applications, preventing alveolar collapse and improving lung function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

POPG is distinguished from other glycerophospholipids by its head group and acyl chain composition. Below is a comparative analysis with key analogs:

POPG vs. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

- Head Group :

- POPG: Phosphoglycerol (negatively charged).

- POPC: Phosphocholine (zwitterionic, neutral overall at pH 7.4).

- Membrane Properties :

- Applications :

POPG vs. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

- Head Group: POPG: Phosphoglycerol (larger, charged). POPE: Phosphoethanolamine (smaller, weakly charged).

- Bilayer Effects :

POPG vs. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

- Head Group :

- Biological Roles :

POPG vs. Dipalmitoylphosphatidylglycerol (DPPG)

- Acyl Chains :

- Physical Properties :

Comparative Data Table

Research Findings

- Membrane Interactions : POPG’s negative charge enhances binding to cationic peptides like LL-37, as shown by circular dichroism (CD) spectroscopy in POPC/POPG (8:2) vesicles .

- Enzyme Interactions : POPG occupies fenestrations in human GPT (glycosyltransferase), stabilizing its structure, unlike POPC or POPE .

- Synthetic Utility : While POPC is synthesized via enzyme-assisted methods for deuterated analogs , POPG preparation often involves reverse-phase evaporation due to its ionic head group .

Biologische Aktivität

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol (POPG) is a phospholipid that plays a significant role in various biological processes, particularly in the context of lung surfactants and cell membrane dynamics. Its unique structure, featuring a palmitic acid and oleic acid moiety, contributes to its functionality in reducing surface tension in the lungs, making it critical for respiratory health.

- Chemical Formula : C₄₀H₇₇O₁₀P

- Molecular Weight : 749.02 g/mol

- Synonyms :

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

- POPG

Pharmacological Role

POPG is primarily recognized for its application as a synthetic lung surfactant used in treating infant respiratory distress syndrome (IRDS). It serves to replace deficient natural surfactants in premature infants, thereby preventing alveolar collapse and improving respiratory function.

The primary action of POPG is to reduce interfacial tension at the air-water interface within alveoli. This reduction prevents the collapse of alveolar membranes during exhalation, facilitating improved gas exchange and lung function .

Case Studies

- Infant Respiratory Distress Syndrome (IRDS) :

- Lipid Bilayer Dynamics :

Comparative Efficacy

The following table summarizes the effectiveness of POPG compared to other surfactants used in clinical settings:

| Surfactant Type | Efficacy in IRDS Treatment | Mechanism of Action |

|---|---|---|

| 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol (POPG) | High | Reduces surface tension |

| Natural Surfactant (Bovine Lung) | Moderate | Reduces surface tension |

| Synthetic Surfactant (Beractant) | High | Reduces surface tension; longer half-life |

Molecular Interactions

Research has indicated that POPG interacts with various proteins involved in cellular signaling pathways. For instance, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction across cell membranes .

Toxicity and Safety Profile

While POPG is generally regarded as safe when used as directed, potential adverse effects can include:

- Allergic reactions

- Respiratory complications if improperly administered

Q & A

Basic: What synthetic methodologies are validated for POPG preparation?

Q: What are the established synthetic routes for producing POPG with stereochemical fidelity to natural phosphatidylglycerols? A: POPG synthesis involves stereospecific reactions to preserve the sn-3 configuration. A validated method uses 1,2-diacylglycerol iodohydrin reacted with the silver salt of 2,3-isopropylidene glycerol-1-(benzyl)-phosphate. Protecting groups (e.g., benzyl, isopropylidene) are sequentially removed post-reaction to yield POPG in its natural configuration. Structural confirmation is achieved via enzymatic assays (e.g., phospholipase digestion) and analytical techniques like NMR or mass spectrometry .

Advanced: How can POPG's phase behavior in mixed lipid systems be experimentally resolved?

Q: How do POPG and ceramide compete for cholesterol in ternary lipid systems, and how can this be quantified? A: In POPC/cholesterol/ceramide systems, ceramide displaces cholesterol from lipid bilayers via a 1:1 molar ratio , as shown by cholesterol oxidase (COD) kinetic assays and optical microscopy. The COD reaction rate declines sharply at cholesterol’s solubility limit, correlating with crystal formation. A ternary phase diagram can be constructed to map cholesterol displacement dynamics (Table 1) .

Table 1. Maximum cholesterol solubility in POPC/ceramide systems at 37°C

| Ceramide (mol%) | Cholesterol solubility (mol%) | Displacement ratio (ceramide:cholesterol) |

|---|---|---|

| 0 | 66 | – |

| 20 | 46 | 1:1 |

| 40 | 26 | 1:1 |

Basic: What protocols ensure POPG stability in experimental formulations?

Q: What formulation guidelines prevent POPG degradation during liposome preparation? A: To maintain stability:

- Use chloroform/methanol (3:1 v/v) for lipid dissolution, avoiding aqueous buffers during initial mixing.

- Ensure low oxygen exposure (e.g., nitrogen purging) to prevent oxidation of unsaturated oleoyl chains.

- Validate purity (>98%) via HPLC or TLC before use. Storage at -20°C in inert gas preserves integrity .

Advanced: How do POPG headgroup interactions modulate membrane protein function?

Q: What biophysical techniques quantify POPG’s role in stabilizing α-synuclein fibrillization in Parkinson’s disease models? A: Circular dichroism (CD) and thioflavin T (ThT) fluorescence assays reveal POPG’s anionic headgroup promotes α-synuclein aggregation. Use multilamellar vesicles (MLVs) with POPG:POPC ratios (e.g., 1:4) to mimic neuronal membranes. TEM confirms fibril morphology, while surface plasmon resonance (SPR) measures binding kinetics .

Basic: How is POPG purity assessed in commercial and lab-synthesized batches?

Q: What analytical methods are critical for verifying POPG purity and acyl chain composition? A:

- TLC-FID : Resolves POPG from lysophospholipid contaminants using silica gel plates and flame ionization detection.

- 31P-NMR : Confirms phosphoglycerol headgroup integrity.

- ESI-MS : Identifies acyl chain composition (C16:0 at sn-1, C18:1Δ9 at sn-2) .

Advanced: How to reconcile contradictory data on POPG’s role in membrane curvature?

Q: Why do studies report conflicting effects of POPG on membrane curvature in model bilayers? A: Discrepancies arise from variations in lipid packing density and ionic strength. For example:

- At low ionic strength , POPG’s anionic headgroups repel, increasing curvature.

- With divalent cations (e.g., Ca²⁺) , headgroup shielding reduces repulsion, flattening membranes. Use neutron scattering or cryo-EM to resolve context-dependent effects .

Basic: What safety protocols apply to POPG handling in vitro?

Q: What PPE and disposal practices are mandated for POPG under OSHA and GB/T standards? A:

- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid inhalation of organic solvents during reconstitution.

- Disposal : Collect waste in sealed containers labeled “phospholipid waste.” Incinerate via EPA-approved methods .

Advanced: How does POPG asymmetry in lipid bilayers affect transmembrane signaling?

Q: What techniques enable asymmetric incorporation of POPG in liposomes to study GPCR activation? A: Use methyl-α-cyclodextrin (MαCD) -mediated lipid exchange to create asymmetric bilayers. Fluorescence quenching assays (e.g., NBD-labeled POPG) validate asymmetry. Measure GPCR activity via FRET or calcium imaging in cells incubated with asymmetric vesicles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.